molecular formula C9H6N2O4S B12015906 methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate

methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate

Cat. No.: B12015906
M. Wt: 238.22 g/mol
InChI Key: ALYLIEMYAOKHTD-GQCTYLIASA-N
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Description

Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a nitro group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as bromine or sulfuric acid.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated or sulfonated thiophene derivatives.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The cyano group can also participate in nucleophilic addition reactions, potentially modifying biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-cyano-3-(5-nitro-2-furyl)-2-propenoate
  • Methyl (2E)-2-cyano-3-(5-nitro-2-pyridyl)-2-propenoate
  • Methyl (2E)-2-cyano-3-(5-nitro-2-phenyl)-2-propenoate

Uniqueness

Methyl (2E)-2-cyano-3-(5-nitro-2-thienyl)-2-propenoate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that contain different aromatic rings, such as furan, pyridine, or phenyl groups. The thiophene ring can influence the compound’s reactivity and its interactions with biological targets .

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(5-nitrothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C9H6N2O4S/c1-15-9(12)6(5-10)4-7-2-3-8(16-7)11(13)14/h2-4H,1H3/b6-4+

InChI Key

ALYLIEMYAOKHTD-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(S1)[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(S1)[N+](=O)[O-])C#N

Origin of Product

United States

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